3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE
Overview
Description
3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole core, followed by the introduction of the piperidine moiety and the butanamide side chain. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Piperidine Derivatives: These compounds contain the piperidine moiety and are widely used in pharmaceuticals.
Benzodiazole Derivatives: These compounds have a benzodiazole core and are known for their therapeutic potential .
Uniqueness
3-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-14(2)11-19(24)20-15-7-8-17-16(12-15)21-18(22(17)3)13-23-9-5-4-6-10-23/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXAIDVDOVKWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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